molecular formula C10H13N3O2S B3360125 N-(2-Imidazolidinylidene)-p-toluenesulfonamide CAS No. 884-99-1

N-(2-Imidazolidinylidene)-p-toluenesulfonamide

Cat. No.: B3360125
CAS No.: 884-99-1
M. Wt: 239.3 g/mol
InChI Key: WYWMMZFTXGQLCR-UHFFFAOYSA-N
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Description

N-(2-Imidazolidinylidene)-p-toluenesulfonamide is a chemical compound that belongs to the class of N-heterocyclic carbenes (NHCs). These compounds are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its applications in catalysis and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Imidazolidinylidene)-p-toluenesulfonamide typically involves the reaction of p-toluenesulfonyl chloride with imidazolidine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Imidazolidinylidene)-p-toluenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the imidazolidinylidene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-Imidazolidinylidene)-p-toluenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in catalysis, particularly in olefin metathesis and cross-coupling reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the production of polymers and other advanced materials through catalytic processes.

Mechanism of Action

The mechanism of action of N-(2-Imidazolidinylidene)-p-toluenesulfonamide involves its role as a ligand in catalytic reactions. The compound forms stable complexes with transition metals, which can then facilitate various chemical transformations. The imidazolidinylidene group acts as an electron-donating ligand, stabilizing the metal center and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Imidazolidinylidene)-1H-indazol-6-amine: Known for its anticoccidial activity.

    1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene: Used in Grubbs catalysts for olefin metathesis.

    N-Mesityl-1,2-diaminoethane: Utilized in the synthesis of NHC ligands.

Uniqueness

N-(2-Imidazolidinylidene)-p-toluenesulfonamide is unique due to its specific structural features, which confer high stability and reactivity in catalytic applications. Its ability to form stable complexes with transition metals makes it particularly valuable in various chemical processes.

Properties

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-8-2-4-9(5-3-8)16(14,15)13-10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWMMZFTXGQLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347036
Record name N-(4,5-Dihydro-1H-imidazol-2-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884-99-1
Record name N-(4,5-Dihydro-1H-imidazol-2-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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